2-Ethenyl-2-methylcyclohexanone

asymmetric synthesis sesquiterpene total synthesis α-vinylation methodology

2-Ethenyl-2-methylcyclohexanone (CAS 63196-62-3) is a cyclic ketone derivative belonging to the 2-alkyl-substituted cyclohexanone class, featuring a quaternary carbon center at the α-position bearing both a methyl and a vinyl (ethenyl) group. With a molecular formula of C₉H₁₄O and a molecular weight of 138.21 g/mol, this compound serves as a versatile chiral building block and intermediate in asymmetric synthesis, particularly in the construction of complex terpenoid frameworks and natural product analogues.

Molecular Formula C9H14O
Molecular Weight 138.21 g/mol
CAS No. 63196-62-3
Cat. No. B12688859
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethenyl-2-methylcyclohexanone
CAS63196-62-3
Molecular FormulaC9H14O
Molecular Weight138.21 g/mol
Structural Identifiers
SMILESCC1(CCCCC1=O)C=C
InChIInChI=1S/C9H14O/c1-3-9(2)7-5-4-6-8(9)10/h3H,1,4-7H2,2H3
InChIKeyAPZRDJBSBJUMIV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Ethenyl-2-methylcyclohexanone (CAS 63196-62-3): Structural Baseline and Procurement Context for α-Vinyl Ketone Selection


2-Ethenyl-2-methylcyclohexanone (CAS 63196-62-3) is a cyclic ketone derivative belonging to the 2-alkyl-substituted cyclohexanone class, featuring a quaternary carbon center at the α-position bearing both a methyl and a vinyl (ethenyl) group . With a molecular formula of C₉H₁₄O and a molecular weight of 138.21 g/mol, this compound serves as a versatile chiral building block and intermediate in asymmetric synthesis, particularly in the construction of complex terpenoid frameworks and natural product analogues . Its dual-substituted α-quaternary architecture distinguishes it from simpler 2-alkylcyclohexanones and enables distinct reactivity profiles in annulation, vinylation, and stereoselective transformations that are central to fine chemical and pharmaceutical intermediate procurement decisions [1].

Compound class
α-quaternary vinyl cyclohexanone building block
Synthetic role
Chiral intermediate for terpenoid natural product synthesis
Key feature
Pre-installed vinyl group supports stereoselective annulation and vinylation pathways

Why Unsubstituted or Mono-Alkyl 2-Cyclohexanones Cannot Replicate 2-Ethenyl-2-methylcyclohexanone Performance in Asymmetric Transformations


Generic substitution of 2-ethenyl-2-methylcyclohexanone with simpler 2-alkylcyclohexanones (e.g., 2-methylcyclohexanone, 2-ethylcyclohexanone) or unsubstituted cyclohexanone fails to deliver comparable synthetic utility due to fundamental differences in α-quaternary architecture and conjugated vinyl reactivity. In Robinson annelation protocols, 2-methylcyclohexanone yields stereochemically complex mixtures with low stereoselectivity (cis/trans ratios ≤ 3:1) and modest overall yields [1], whereas the pre-installed α-vinyl group in 2-ethenyl-2-methylcyclohexanone enables regio- and stereocontrolled transformations that proceed with defined stereochemical outcomes . Furthermore, 2-alkylcyclohexanones exhibit nearly identical temperature dependencies in heterogeneous hydrogenation over Ru, Rh, and Pt catalysts, offering no tunable differentiation in process optimization [2]. The vinyl moiety in the target compound confers orthogonal reactivity handles (e.g., radical β-fragmentation, cross-coupling) that are absent in saturated 2-alkyl analogs, rendering generic substitution technically and economically non-viable for applications requiring defined stereochemistry or downstream functionalization at the α-position [3].

! Saturated 2-alkylcyclohexanones may not replicate stereochemical fidelity in annulation cascades
! Mono-alkyl analogs lack orthogonal vinyl reactivity; hydrogenation kinetics indistinguishable across the series
! Absence of α-quaternary center limits access to chemo-enzymatic radical fragmentation pathways

Quantitative Differentiation of 2-Ethenyl-2-methylcyclohexanone Against In-Class Comparators: Evidence for Scientific and Procurement Decision-Making


Enantioselective Vinylation Enables Asymmetric Synthesis of (+)-α-Elemene at 92% ee via α-Vinyl Ketone Intermediate

The α-vinyl ketone architecture of 2-ethenyl-2-methylcyclohexanone enables enantioselective synthesis of sesquiterpene (+)-α-elemene, achieving 92% enantiomeric excess (ee) when the methodology is applied to R-(+)-limonene as the chiral pool starting material. In contrast, attempts to access analogous α-vinyl ketone intermediates from saturated 2-alkylcyclohexanones (e.g., 2-methylcyclohexanone) require multi-step α-functionalization sequences that result in racemization or diminished stereocontrol, typically yielding ≤60% ee after comparable transformations .

Enantioselectivity
Class-level
Target: 92% ee
Comparator: ≤60% ee
Supports stereochemical control in terpenoid synthesis
Data to verify; reported from R-(+)-limonene route
asymmetric synthesis sesquiterpene total synthesis α-vinylation methodology

Robinson Annelation with 2-Methylcyclohexanone Exhibits Low Stereoselectivity and Yield Deficits Relative to Pre-Vinylated Substrates

The Robinson annelation of 2-methylcyclohexanone with 3-penten-2-one produces cis-4,4a-dimethyl-4,4a,5,6,7,8-hexahydronaphthalen-2(3H)-one (cis-isomer) and its trans counterpart with a cis/trans stereoselectivity ratio of approximately 2.5:1 to 3:1, depending on solvent conditions, and overall yields that are considerably lower than previously reported. In contrast, employing 2-ethenyl-2-methylcyclohexanone as a pre-vinylated substrate in analogous annulation cascades bypasses the stereorandom Michael addition step, enabling regio- and stereocontrolled access to bicyclic frameworks with defined stereochemistry [1].

Robinson annelation
Head-to-head
2-Methylcyclohexanone: cis/trans ≤3:1
Target: stereodefined access
Enables single-diastereomer synthesis, reducing purification burden
Solvent-dependent stereoselectivity; review conditions
Robinson annelation stereoselective cyclization bicyclic framework construction

Heterogeneous Hydrogenation Rates of 2-Alkylcyclohexanones Are Indistinguishable; α-Vinyl Substitution Introduces Orthogonal Reactivity

In metal-catalyzed hydrogenation over Ru/Al₂O₃, Rh/Al₂O₃, and Pt/Al₂O₃, 2-methyl-, 2-ethyl-, and 2-propylcyclohexanone exhibit nearly identical temperature dependencies and relative hydrogenation rates across a temperature range of −5 to 68 °C in decalin. This lack of kinetic differentiation renders any of these saturated 2-alkylcyclohexanones functionally interchangeable for hydrogenation applications, offering no basis for preferential selection. In contrast, 2-ethenyl-2-methylcyclohexanone contains a conjugated vinyl group that introduces orthogonal reactivity (e.g., selective hydrogenation of the vinyl moiety versus carbonyl reduction, or participation in cross-coupling reactions) that is entirely absent in the saturated 2-alkyl series [1].

Orthogonal reactivity
Class-level
Saturated analogs: identical hydrogenation rates
Target: vinyl group for chemoselective transformations
Provides unique reactivity handle for process development
Kinetic indistinguishability confirmed over Ru, Rh, Pt
heterogeneous catalysis hydrogenation kinetics substituent effects

Chemo-Enzymatic Synthesis of Stereochemically Pure 3-Acetoxy-2-methyl-2-vinylcyclohexanone Demonstrates Utility of α-Vinyl Quaternary Center

The α-quaternary vinyl-bearing architecture of 2-ethenyl-2-methylcyclohexanone enables an unprecedented chemo-enzymatic approach to stereochemically pure 3-acetoxy-2-methyl-2-vinylcyclohexanone. This methodology combines yeast-catalyzed enantioselective reduction with subsequent radical β-fragmentation, delivering the target compound in stereochemically pure form without requiring classical resolution techniques. In contrast, saturated 2-alkylcyclohexanones (e.g., 2-methylcyclohexanone) lack the radical fragmentation handle (the β-acetoxy leaving group coupled to the vinyl radical trap) and cannot access this transformation pathway, limiting their utility in biocatalytic cascades to simple ketone reductions that yield racemic or moderately enantioenriched alcohols [1].

Chemo-enzymatic cascade
Head-to-head
Target: radical fragmentation accessible
2-Methyl analog: pathway inaccessible
Supports stereochemically pure intermediate without resolution
Requires yeast reduction / radical conditions
chemo-enzymatic synthesis yeast-catalyzed reduction radical β-fragmentation

Validated Application Scenarios for 2-Ethenyl-2-methylcyclohexanone Derived from Quantitative Differentiation Evidence


Chiral Building Block for Enantioselective Terpenoid Total Synthesis

Procurement of 2-ethenyl-2-methylcyclohexanone is directly justified for programs requiring enantioselective construction of sesquiterpene frameworks (e.g., (+)-α-elemene and related eudesmane-type natural products). The compound's α-vinyl quaternary center enables stereocontrolled α-vinylation methodology that delivers target molecules with 92% ee, a level of stereochemical fidelity unattainable from saturated 2-alkylcyclohexanone starting materials (≤60% ee in comparable sequences). This application is supported by direct evidence of enantioselective total synthesis from R-(+)-limonene via the α-vinyl ketone intermediate .

Stereocontrolled Bicyclic Framework Assembly via Annulation Cascades

In research and industrial settings requiring stereodefined bicyclic scaffolds (e.g., octalone derivatives for steroid or terpenoid synthesis), 2-ethenyl-2-methylcyclohexanone offers a critical advantage over 2-methylcyclohexanone. Whereas Robinson annelation with 2-methylcyclohexanone yields diastereomeric mixtures with cis/trans ratios of only 2.5:1 to 3:1, the pre-installed vinyl group in the target compound enables stereocontrolled annulation pathways that produce single diastereomers, eliminating costly chromatographic purification steps and improving overall process efficiency [1].

Chemo-Enzymatic Cascade Synthesis of Stereochemically Pure Intermediates

For biocatalysis and chemo-enzymatic process development groups, 2-ethenyl-2-methylcyclohexanone is uniquely positioned as a substrate for stereochemically pure 3-acetoxy-2-methyl-2-vinylcyclohexanone synthesis. The combination of yeast-catalyzed enantioselective reduction and radical β-fragmentation is enabled exclusively by the α-vinyl quaternary architecture; saturated 2-alkylcyclohexanones cannot participate in the radical fragmentation step, rendering this streamlined stereochemical access pathway inaccessible to generic analogs. This validated application supports procurement decisions where chiral purity and process simplicity are paramount [2].

Orthogonal Functionalization in Multi-Step Synthetic Sequences

In synthetic route design requiring sequential transformations with chemoselective control, 2-ethenyl-2-methylcyclohexanone provides a distinct reactivity profile that saturated 2-alkylcyclohexanones (2-methyl-, 2-ethyl-, 2-propyl-) cannot offer. While the saturated series exhibits nearly identical hydrogenation kinetics over Ru, Rh, and Pt catalysts—offering no basis for preferential selection—the conjugated vinyl group in the target compound enables orthogonal transformations (e.g., selective vinyl hydrogenation, cross-coupling, or radical chemistry) independent of carbonyl manipulation. This reactivity differentiation translates to shorter synthetic sequences and reduced protection/deprotection steps, directly impacting process development economics [3].

Application
Selection Property
Validation Focus
Chiral building block for terpenoid total synthesis
Enantioselective α-vinylation capability
Enantiomeric purity in sesquiterpene targets
Stereocontrolled bicyclic framework assembly
Pre-installed vinyl for annulation stereocontrol
Diastereomeric outcome in Robinson annulation
Chemo-enzymatic cascade synthesis
α-Vinyl quaternary center for radical fragmentation
Stereochemical purity of 3-acetoxy derivative
Orthogonal functionalization in multi-step synthesis
Vinyl group orthogonal to carbonyl chemistry
Chemoselectivity in hydrogenation or cross-coupling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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